1-メチル-1,4-ジヒドロニコチンアミド

概要

説明

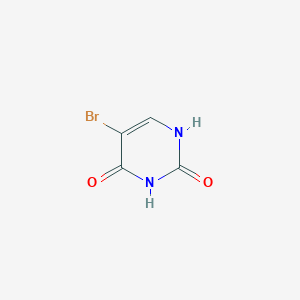

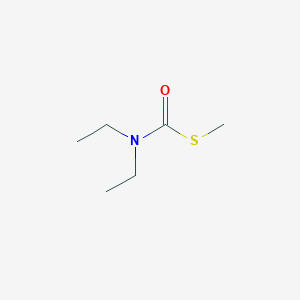

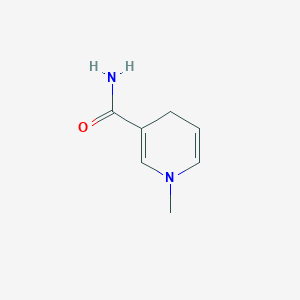

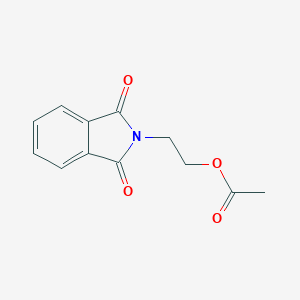

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3. It is a biologically active compound that plays a significant role in various biochemical processes. This compound is known for its ability to inhibit the β-elimination activity of human serine racemase through binding to an allosteric and hydrophobic site on the enzyme .

科学的研究の応用

1-Methyl-1,4-dihydronicotinamide has several scientific research applications:

Chemistry: Used as a reducing agent and in studies of hydride transfer reactions.

Biology: Inhibits β-elimination activity of human serine racemase, making it useful in enzyme studies.

Medicine: Potential therapeutic applications due to its role in biochemical pathways.

Industry: Used in the synthesis of other nicotinamide derivatives and in various industrial processes.

作用機序

Target of Action

The primary targets of 1-Methyl-1,4-dihydronicotinamide are enzymes such as monoamine oxidase and aldehyde dehydrogenase . It also inhibits the β-elimination activity of human serine racemase (hSR) .

Mode of Action

1-Methyl-1,4-dihydronicotinamide interacts with its targets by binding to an allosteric and hydrophobic site on the enzyme . This binding inhibits the β-elimination activity of human serine racemase .

Pharmacokinetics

Its solubility in dmf, dmso, ethanol, and pbs (ph 72) suggests that it may have good bioavailability .

Result of Action

Its inhibitory action on human serine racemase suggests potential implications in neurotransmission, as serine racemase is involved in the production of the neurotransmitter D-serine .

生化学分析

Biochemical Properties

1-Methyl-1,4-dihydronicotinamide interacts with various enzymes, proteins, and other biomolecules. It inhibits the β-elimination activity of human serine racemase (hSR) through binding to an allosteric and hydrophobic site on the enzyme . This interaction influences the enzyme’s function and the overall biochemical reaction.

Cellular Effects

The effects of 1-Methyl-1,4-dihydronicotinamide on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase cellular NAM concentration .

Molecular Mechanism

At the molecular level, 1-Methyl-1,4-dihydronicotinamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the β-elimination activity of human serine racemase (hSR) through binding to an allosteric and hydrophobic site on the enzyme .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1-Methyl-1,4-dihydronicotinamide may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-1,4-dihydronicotinamide can be synthesized from nicotinamide derivatives. One common method involves the reduction of nicotinamide riboside chloride using sodium dithionate as a reducing agent. The reaction is typically carried out in water at room temperature under anaerobic conditions to achieve a high yield . The product can be purified using column chromatography, and its structure confirmed through various analytical techniques such as HPLC, NMR, LC-MS, FTIR, and UV-vis spectroscopy .

Industrial Production Methods

Industrial production of 1-Methyl-1,4-dihydronicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of commercially available nicotinamide riboside chloride and sodium dithionate. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using industrial-scale chromatography techniques .

化学反応の分析

Types of Reactions

1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nicotinamide.

Reduction: It can act as a reducing agent in various biochemical reactions.

Hydride Transfer: It participates in reversible hydride transfer reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.

Reduction: Sodium dithionate is commonly used as a reducing agent.

Hydride Transfer: The compound can transfer hydride ions in the presence of suitable acceptors.

Major Products

Oxidation: Nicotinamide.

Reduction: Reduced forms of various substrates.

Hydride Transfer: Formation of 1,6-dihydronicotinamide from 1,4-dihydronicotinamide.

類似化合物との比較

Similar Compounds

Nicotinamide: The parent compound from which 1-Methyl-1,4-dihydronicotinamide is derived.

Nicotinamide Riboside: Another derivative of nicotinamide with similar biochemical properties.

1,4-Dihydronicotinamide Riboside: A closely related compound with similar synthetic routes and applications.

Uniqueness

1-Methyl-1,4-dihydronicotinamide is unique due to its specific inhibitory effects on human serine racemase and its ability to participate in reversible hydride transfer reactions. These properties make it a valuable compound in biochemical research and potential therapeutic applications .

特性

IUPAC Name |

1-methyl-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(5-9)7(8)10/h2,4-5H,3H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOERLBZJYLYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170318 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17750-23-1 | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017750231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,4-dihydronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-Methyl-1,4-dihydronicotinamide?

A1: 1-Methyl-1,4-dihydronicotinamide, also known as 1-methyl-1,4-dihydropyridine-3-carboxamide, possesses the following structural features:

- Spectroscopic Data: While specific details require referencing individual research papers, studies often utilize techniques like UV−vis−NIR spectroscopy [] to characterize 1,4-MeNDH and its radical ions.

Q2: How does 1-Methyl-1,4-dihydronicotinamide interact with other molecules?

A: 1,4-MeNDH is known to engage in hydride transfer reactions. Research has shown it can donate a hydride ion (H-) to MeND+ iodide, resulting in the formation of 1,6-MeNDH. Conversely, 1,6-MeNDH can donate a hydride to MeND+ to yield 1,4-MeNDH, establishing an equilibrium between the two isomers in the presence of catalytic MeND+. [] This reversible hydride transfer ability is central to its biological significance and potential applications.

Q3: How is computational chemistry used in understanding 1-Methyl-1,4-dihydronicotinamide?

A: Computational chemistry plays a crucial role in elucidating the properties and behavior of 1,4-MeNDH. Several studies have employed techniques like CNDO/2 [, , ], EHT [, ], and quantum-chemical methods [] to study its electronic structure, reactivity, interactions with other molecules like acetaldehyde, and the influence of solvents on its conformation. These simulations provide valuable insights into its molecular behavior and guide experimental research.

Q4: What is known about the stability and formulation of 1-Methyl-1,4-dihydronicotinamide?

A4: Research specifically addressing the stability of 1,4-MeNDH under various conditions and potential formulation strategies is limited within the provided papers. Given its structural similarity to NADH, which is known to be susceptible to degradation, understanding the stability of 1,4-MeNDH in different environments, including various solvents, pH levels, and temperatures, is crucial for its practical applications.

Q5: Have there been any studies on the "acid product" of 1-Methyl-1,4-dihydronicotinamide?

A: Yes, a crystalline dimeric acid product of 1,4-MeNDH has been identified and characterized. [, ] This product, with twice the molecular weight of 1,4-MeNDH, forms monoclinic crystals. Its structure was determined using X-ray analysis, revealing details about its dimeric nature and crystal packing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)